

2-Methyl-1,3-dithiolane spectroscopic data and analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-1,3-dithiolane

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An In-depth Technical Guide to the Spectroscopic Analysis of 2-Methyl-1,3-dithiolane

This guide provides a comprehensive analysis of the spectroscopic data for **2-Methyl-1,3-dithiolane** (CAS No. 5616-51-3), a heterocyclic organosulfur compound.^{[1][2]} With a molecular formula of C₄H₈S₂ and a molecular weight of approximately 120.24 g/mol, this compound is recognized for its use as a flavoring agent, often associated with alliaceous, savory, and smoky notes.^[3] A thorough understanding of its spectroscopic signature is paramount for researchers in drug development, flavor chemistry, and quality control, ensuring unambiguous identification and purity assessment.

This document moves beyond a simple recitation of data. It is structured to provide a holistic understanding, explaining the causal relationships between the molecular structure of **2-Methyl-1,3-dithiolane** and its spectral output. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presenting detailed experimental protocols, data interpretation, and visual aids to illuminate key structural features.

Molecular Structure and Spectroscopic Overview

The structure of **2-Methyl-1,3-dithiolane** consists of a five-membered dithiolane ring with a methyl group at the C2 position. This specific arrangement of atoms gives rise to a unique and predictable spectroscopic fingerprint. The two sulfur atoms significantly influence the electronic environment of the neighboring protons and carbons, which is a key aspect of the analysis that follows.

Caption: Molecular structure of **2-Methyl-1,3-dithiolane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their connectivity.

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Methyl-1,3-dithiolane** in ~0.6 mL of a deuterated solvent (e.g., CCl_4 or CDCl_3) in a standard 5 mm NMR tube. The choice of Carbon Tetrachloride (CCl_4) is common for archival data to avoid solvent peaks in the aliphatic region.[\[4\]](#)
- Instrumentation: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse sequence (e.g., zg30).
 - Number of Scans: 16-32 scans to achieve adequate signal-to-noise.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time (aq): 3-4 seconds.
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Coupling Constant (J, Hz)
~4.52	Quartet (q)	1H	H-2	~6.6 Hz
~3.20	Multiplet (m)	4H	H-4, H-5	-
~1.59	Doublet (d)	3H	-CH ₃	~6.6 Hz

Note: Data is representative and compiled from the Human Metabolome Database (HMDB) and PubChem, acquired in CCl₄ at 300 MHz.^[4]

The ¹H NMR spectrum is perfectly aligned with the proposed structure.

- The Methine Proton (H-2): The signal at ~4.52 ppm is significantly downfield. This deshielding is a direct consequence of the proton being attached to a carbon (C2) that is bonded to two electronegative sulfur atoms. According to the n+1 rule, its interaction with the three protons of the adjacent methyl group splits the signal into a quartet.
- The Methyl Protons (-CH₃): The signal at ~1.59 ppm is in the typical upfield region for an alkyl group. It is split into a doublet by the single adjacent methine proton (H-2). The coupling constant (J-value) of ~6.6 Hz is identical to that of the H-2 quartet, confirming the coupling relationship between these two groups.
- The Methylene Protons (H-4, H-5): The four protons on the dithiolane ring appear as a complex multiplet around 3.20 ppm. Their chemical shift is downfield from typical alkane protons due to the influence of the adjacent sulfur atoms. The complexity of the signal arises because these protons are diastereotopic, meaning they are chemically non-equivalent and

can couple to each other as well as to the H-2 proton, resulting in overlapping signals that are not easily resolved into a simple pattern at this field strength.

Caption: ^1H NMR coupling relationships in **2-Methyl-1,3-dithiolane**.

^{13}C NMR Spectroscopy

Carbon NMR spectroscopy provides information on the number and electronic environment of the carbon atoms in the molecule.

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ^{13}C .
- Instrumentation: Acquire the spectrum on a 75 MHz (or higher) spectrometer.
- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) to produce singlets for all carbon signals.
 - Number of Scans: Several hundred to several thousand scans are typically required.
 - Relaxation Delay (d1): 2 seconds.
- Processing: Apply Fourier transformation with exponential multiplication, followed by phase and baseline correction.

Chemical Shift (δ , ppm)	Assignment
~48.0	C-2
~39.0	C-4, C-5
~22.5	-CH ₃

Note: Data is representative and based on spectral database information.[\[4\]](#)[\[5\]](#)

The proton-decoupled ^{13}C NMR spectrum shows three distinct signals, corresponding to the three unique carbon environments in the molecule.

- C-2 Carbon: The signal at ~ 48.0 ppm is the most downfield among the aliphatic carbons. This is due to the strong deshielding effect of being directly bonded to two sulfur atoms.
- C-4 and C-5 Carbons: These two carbons are chemically equivalent due to the molecule's symmetry and thus appear as a single peak at ~ 39.0 ppm. Their chemical shift reflects the influence of one adjacent sulfur atom.
- Methyl Carbon (-CH₃): The methyl carbon appears at the most upfield position (~ 22.5 ppm), consistent with a standard sp³-hybridized carbon in an alkyl group.

Caption: ^{13}C NMR chemical shift assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

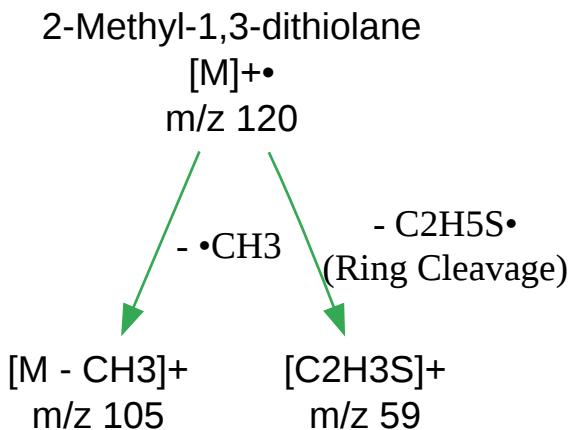
- Sample Preparation: Prepare a dilute solution of **2-Methyl-1,3-dithiolane** (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- GC Parameters:
 - Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
 - Injection: 1 μL split injection.
 - Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 40 to 200.

m/z	Relative Intensity	Assignment
120	High	$[M]^{+}$ (Molecular Ion)
105	High	$[M - CH_3]^+$
59	Moderate	$[C_2H_3S]^+$

Note: Data compiled from the NIST Mass Spectrometry Data Center and PubChem.[\[4\]](#)[\[6\]](#)

- Molecular Ion Peak ($[M]^{+}$): The peak at m/z 120 corresponds to the molecular weight of **2-Methyl-1,3-dithiolane** ($C_4H_8S_2$), confirming the compound's elemental composition.[\[1\]](#)
- Key Fragmentations: The fragmentation pattern provides structural validation.
 - $[M - CH_3]^+$ at m/z 105: A very prominent peak resulting from the loss of the methyl group (15 Da). This is a favorable fragmentation as it leaves a resonance-stabilized dithiolanylium cation.
 - $[C_2H_3S]^+$ at m/z 59: This fragment likely arises from the cleavage of the dithiolane ring, corresponding to a thioacetyl cation $[CH_3CS]^+$.



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Caption: Proposed major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

- Sample Preparation: As **2-Methyl-1,3-dithiolane** is a liquid, a neat spectrum can be obtained by placing a single drop of the pure liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: Collect the spectrum over the range of 4000-400 cm^{-1} . Acquire a background spectrum of the clean salt plates first, which is then automatically subtracted from the sample spectrum.

Wavenumber (cm^{-1})	Intensity	Vibrational Mode Assignment
2970 - 2850	Strong	C-H stretching (alkane)
1450, 1375	Medium	C-H bending (CH_3 , CH_2)
~600 - 750	Weak-Medium	C-S stretching

Note: These are characteristic ranges. Predicted IR data is available, but experimental spectra provide the most reliable information.

The IR spectrum of **2-Methyl-1,3-dithiolane** is relatively simple, as expected for a molecule with only alkane and thioether functional groups.

- C-H Vibrations: The strong absorptions in the 2970-2850 cm^{-1} region are characteristic of sp^3 C-H stretching from the methyl and methylene groups. The medium intensity peaks

around 1450 cm^{-1} and 1375 cm^{-1} correspond to the C-H scissoring and bending vibrations of these groups.

- **C-S Vibrations:** The carbon-sulfur bond stretches typically appear in the fingerprint region of the spectrum, between 600 and 800 cm^{-1} . These absorptions are often weak and can be difficult to assign definitively without computational assistance, but their presence is expected for this molecule.

Conclusion

The collective application of ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR Spectroscopy provides a self-validating and unambiguous confirmation of the structure of **2-Methyl-1,3-dithiolane**. NMR spectroscopy elucidates the precise H-C framework and connectivity, MS confirms the molecular weight and primary fragmentation patterns, and IR spectroscopy verifies the presence of the expected functional groups. This multi-technique approach is the cornerstone of modern chemical analysis, providing the high level of certainty required by researchers and drug development professionals. The data presented in this guide serves as an authoritative reference for the characterization of this important organosulfur compound.

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- To cite this document: BenchChem. [2-Methyl-1,3-dithiolane spectroscopic data and analysis]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1585268#2-methyl-1-3-dithiolane-spectroscopic-data-and-analysis>]

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